N,N-diformylacetamide

Übersicht

Beschreibung

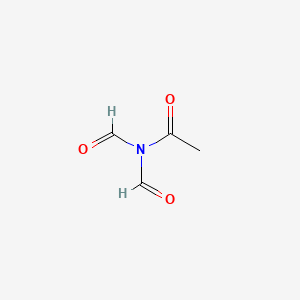

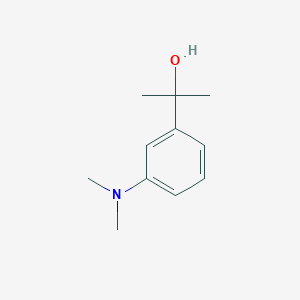

“N,N-diformylacetamide” is a chemical compound with the molecular formula C4H5NO3 . It is a product of Thermo Scientific Chemicals and was originally part of the Acros Organics product portfolio . It is a clear, colorless liquid .

Molecular Structure Analysis

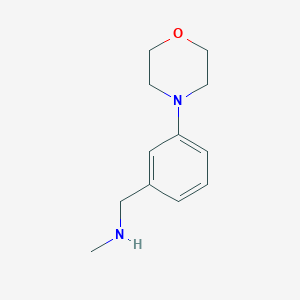

The molecular structure of “N,N-diformylacetamide” is represented by the SMILES notationCC(=O)N(C=O)C=O . The InChI Key for this compound is ZAHBLOGBMDVRDK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“N,N-diformylacetamide” is a clear, colorless liquid . It has a boiling point of 70°C at 15.0 mmHg . The molecular weight of the compound is 115.09 g/mol .Wissenschaftliche Forschungsanwendungen

Metabolism and Toxicology Studies

Research on substances structurally related to N,N-diformylacetamide, such as dimethylformamide and dimethylacetamide, has been instrumental in understanding their metabolism and potential toxic effects. Barnes and Ranta (1972) identified metabolites of these compounds in rat urine, indicating that demethylation is a key metabolic pathway for these substituted amides (Barnes & Ranta, 1972). Additionally, the study of the metabolism of carcinogenic arylamines by Tatsumi et al. (1989) showed that these compounds undergo N-acylation in mammalian species, leading to the formation of N-arylformamides and N-arylacetamides, which is significant for understanding the metabolism of structurally related compounds (Tatsumi et al., 1989).

Pharmacological Applications

While direct studies on N,N-diformylacetamide are limited, research on structurally similar compounds can provide insights. For instance, research on drug metabolism, as discussed in "Drug discovery: a historical perspective" by Drews (2000), is relevant for understanding the metabolic pathways and potential pharmaceutical applications of N,N-diformylacetamide and related compounds (Drews, 2000).

Enzymatic Studies

The study of enzymes involved in drug metabolism, such as arylacetamide deacetylase, is relevant to understanding how compounds like N,N-diformylacetamide might be processed in the body. Watanabe et al. (2009) focused on the enzyme's role in hydrolyzing flutamide, highlighting its significance in drug metabolism and potential relevance for N,N-diformylacetamide (Watanabe et al., 2009).

Safety And Hazards

“N,N-diformylacetamide” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

N,N-diformylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-4(8)5(2-6)3-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHBLOGBMDVRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429048 | |

| Record name | N,N-diformylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diformylacetamide | |

CAS RN |

26944-31-0 | |

| Record name | N,N-diformylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B1609538.png)

![(3S)-N-[2-(2,5-Dioxopyrrol-1-YL)ethyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B1609547.png)

![N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine](/img/structure/B1609555.png)

![Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate](/img/structure/B1609557.png)